![molecular formula C14H19ClO2S B062729 Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate CAS No. 175135-87-2](/img/structure/B62729.png)

Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

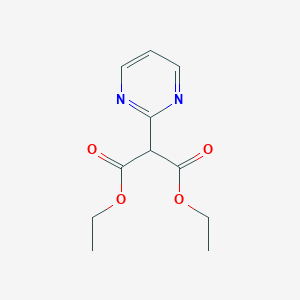

Synthesis Analysis

The synthesis of tert-butyl derivatives, including those similar to tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate, often involves reactions with tert-butyl compounds under controlled conditions. For instance, the synthesis of related compounds has been reported where tert-butyl groups play a crucial role in the reaction process and product formation (Kacmaz, 2019).

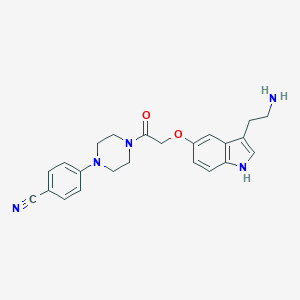

Molecular Structure Analysis

Molecular structure analysis of tert-butyl compounds reveals significant insights into their conformation and stability. For example, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester showcases two polymorphic forms, highlighting the flexibility and variety in the structural arrangement of tert-butyl derivatives (Gebreslasie, Jacobsen, & Görbitz, 2011).

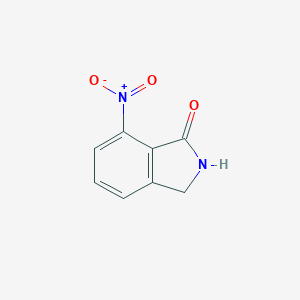

Chemical Reactions and Properties

Tert-butyl compounds, including the one , undergo various chemical reactions that highlight their reactivity and the impact of the tert-butyl group on their chemical behavior. For instance, the synthesis and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates provide insights into the reactivity of tert-butyl derivatives under different conditions (Häner, Maetzke, & Seebach, 1986).

Physical Properties Analysis

The physical properties of tert-butyl compounds are influenced by their molecular structure. Studies such as the high-pressure differential thermal analysis of tert-butyl compounds reveal how structural variations affect their phase behavior under different temperature and pressure conditions (Reuter, Büsing, Tamarit, & Würflinger, 1997).

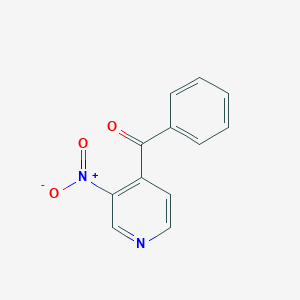

科学的研究の応用

Oxathiolane Synthesis : The compound is also involved in the synthesis of 1,3-oxathiolanes. Research has shown that tert-butyl 2-hydroxyalkyl sulfides can be directly converted into 1,3-oxathiolanes, indicating the compound's role in the formation of oxathiolane structures, which have applications in various chemical industries (Porter, Saez, & Sandhu, 2006).

Chloro Organic Compound Formation : The compound has been studied for its role in the formation and degradation of chloro organic compounds. Specifically, it's involved in the oxidation process of tert-butyl ethers in the presence of chloride ions. This process is crucial for understanding the environmental impact and degradation pathways of certain organic compounds (Cysewski, Gackowska, & Gaca, 2006).

Phenanthrene Synthesis : The compound is used in the synthesis of phenanthrene through iron-catalyzed benzannulation reactions. This process is significant for the creation of phenanthrene derivatives, which have various applications in materials science and pharmaceuticals (Matsumoto, Ilies, & Nakamura, 2011).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 2-(4-chlorophenyl)sulfanyl-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO2S/c1-13(2,3)17-12(16)14(4,5)18-11-8-6-10(15)7-9-11/h6-9H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSJJDGRYVXVSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379280 |

Source

|

| Record name | tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175135-87-2 |

Source

|

| Record name | tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)

![1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B62657.png)

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)